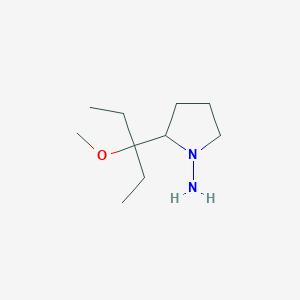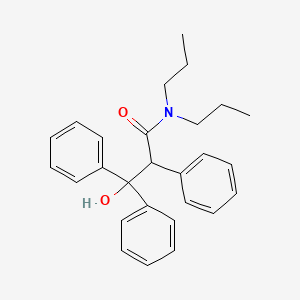![molecular formula C17H12FN3O2S B14003034 3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)
3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MLS000544460, also known as 3-Fluoro-N-((E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino)benzamide, is a cell-permeable furylidenebenzohydrazide compound. It acts as a reversible inhibitor of the Eya2 C-terminal Eya domain protein tyrosine phosphatase activity. This compound has shown significant potential in reducing Eya2 overexpression-induced migration enhancement in certain cell cultures .
準備方法
The synthesis of MLS000544460 involves the reaction of 3-fluorobenzohydrazide with 5-(pyridin-2-ylthio)furan-2-carbaldehyde under specific conditions. The reaction typically occurs in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) and may require the use of a catalyst to facilitate the process. The product is then purified to achieve a high level of purity, often exceeding 97% as determined by high-performance liquid chromatography .
化学反応の分析
MLS000544460 primarily undergoes reactions typical of furylidenebenzohydrazide compounds. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and pyridine moieties, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
MLS000544460 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine phosphatases, particularly Eya2.
Biology: The compound is utilized in cell migration studies to understand the role of Eya2 in cellular processes.
Medicine: MLS000544460 has shown potential in cancer research, particularly in reducing cell migration and invasion in certain cancer cell lines.
Industry: The compound’s inhibitory properties make it a candidate for developing new therapeutic agents targeting protein tyrosine phosphatases
作用機序
MLS000544460 exerts its effects by binding to an allosteric pocket on the Eya2 C-terminal Eya domain, opposite to the active site. This binding inhibits the protein tyrosine phosphatase activity of Eya2 in a reversible and non-competitive manner. The inhibition is dependent on the concentration of magnesium ions in the medium, with higher concentrations leading to non-competitive inhibition and lower concentrations resulting in mixed-type inhibition .
類似化合物との比較
MLS000544460 is unique in its high selectivity and reversible inhibition of Eya2 protein tyrosine phosphatase. Similar compounds include:
NCGC00249987: An analog of MLS000544460 with higher solubility and similar potency.
Eab1 Inhibitor: Another inhibitor of Eya2 with different structural properties.
Eya3 Inhibitor: Targets Eya3 protein tyrosine phosphatase but is ineffective against Eya2
These compounds highlight the specificity and potential therapeutic applications of MLS000544460 in targeting Eya2-related pathways.
特性
分子式 |
C17H12FN3O2S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
3-fluoro-N-[(Z)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12FN3O2S/c18-13-5-3-4-12(10-13)17(22)21-20-11-14-7-8-16(23-14)24-15-6-1-2-9-19-15/h1-11H,(H,21,22)/b20-11- |
InChIキー |
VDKNIVFIPSLUFD-JAIQZWGSSA-N |
異性体SMILES |
C1=CC=NC(=C1)SC2=CC=C(O2)/C=N\NC(=O)C3=CC(=CC=C3)F |
正規SMILES |
C1=CC=NC(=C1)SC2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)


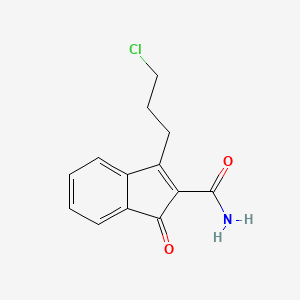
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
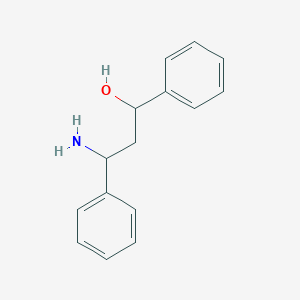
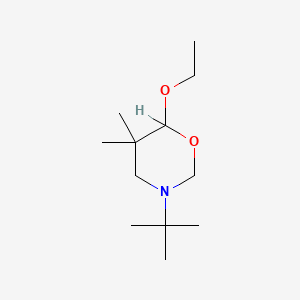
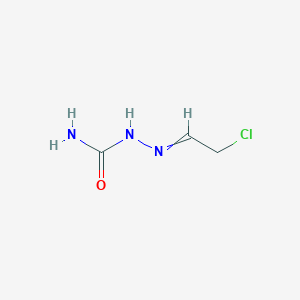
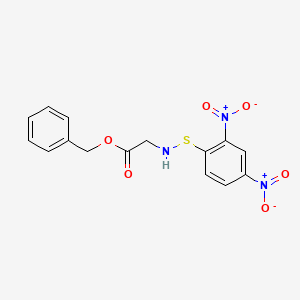
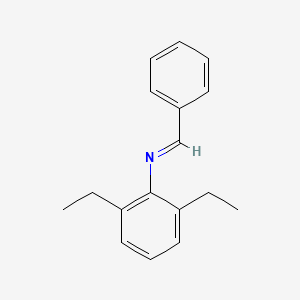
![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
